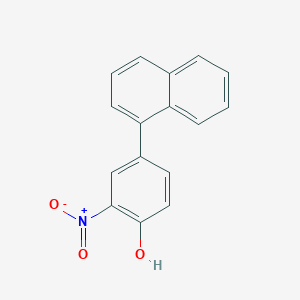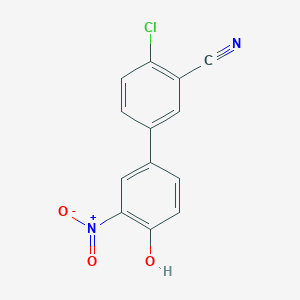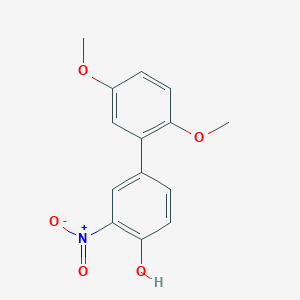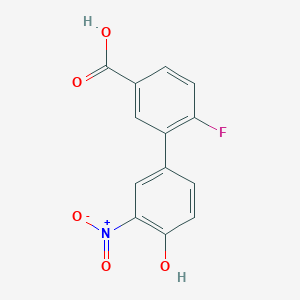
4-(Naphthalen-1-yl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthalen-1-yl)-2-nitrophenol, 95% (4-NPN) is a nitroaromatic compound used in various scientific research applications. It is a pale yellow, crystalline solid with a melting point of 95-98°C. 4-NPN is a versatile compound that can be used as a reagent in organic synthesis and as a starting material in the synthesis of other compounds. It has been used in a wide range of studies, including organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
4-(Naphthalen-1-yl)-2-nitrophenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of heterocyclic compounds and as a starting material for the synthesis of other compounds. It has also been used in biochemistry and pharmacology studies, including studies of the metabolism of drugs and hormones, as well as studies of the effects of drugs on the central nervous system.
Mechanism of Action
4-(Naphthalen-1-yl)-2-nitrophenol, 95% is a nitroaromatic compound that is metabolized by the cytochrome P450 enzyme system. It is converted to a reactive intermediate, which can then form covalent adducts with macromolecules such as proteins and DNA. The formation of covalent adducts can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The formation of covalent adducts with macromolecules can lead to a variety of biochemical and physiological effects. These effects can include changes in enzyme activity, changes in gene expression, changes in cell signaling, and changes in cell proliferation. The effects of 4-(Naphthalen-1-yl)-2-nitrophenol, 95% on biochemical and physiological processes can be both beneficial and detrimental, depending on the concentrations and duration of exposure.
Advantages and Limitations for Lab Experiments
4-(Naphthalen-1-yl)-2-nitrophenol, 95% is a versatile compound that has a wide range of applications in scientific research. It is relatively easy to synthesize and can be used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. However, 4-(Naphthalen-1-yl)-2-nitrophenol, 95% is toxic and should be handled with caution. It should be stored in a cool, dry place, away from light and moisture.
Future Directions
Future research on 4-(Naphthalen-1-yl)-2-nitrophenol, 95% could focus on exploring its potential applications in drug development and other areas of biochemistry and pharmacology. Additionally, further studies could be conducted to better understand its mechanism of action and biochemical and physiological effects. Other potential areas of research include investigating its potential as an inhibitor of enzymes involved in metabolic pathways, exploring its use as a biomarker for disease, and investigating its potential role in the development of new therapeutic agents.
Synthesis Methods
4-(Naphthalen-1-yl)-2-nitrophenol, 95% can be synthesized from naphthalene and nitrobenzene. The reaction involves the condensation of nitrobenzene with naphthalene in the presence of an acid catalyst, such as sulfuric acid. The resulting product is then purified by recrystallization from ethanol or methanol.
properties
IUPAC Name |
4-naphthalen-1-yl-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-16-9-8-12(10-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOSWVWGEOGUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-1-yl)-2-nitrophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95%](/img/structure/B6382814.png)









![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrophenol, 95%](/img/structure/B6382893.png)